Chlorimuron-ethyl
Overview
Description
Chlorimuron-ethyl is a member of the sulfonylurea family of herbicides. It is primarily used in soybean fields to control broadleaf weeds and some grass weeds. This compound is known for its broad-spectrum weed control at low application rates, good crop selectivity, and low toxicity to humans and animals .
Mechanism of Action
Target of Action
Chlorimuron-ethyl is a potent and rapid inhibitor of plant cell division and plant growth . It primarily targets the enzyme acetolactate synthase (ALS), which is present in plants and microorganisms . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development .
Mode of Action
This compound acts as a post-emergence, foliar applied herbicide . It is absorbed and translocated within the plant, where it inhibits cell division in shoots and roots . By inhibiting the ALS enzyme, this compound disrupts protein synthesis and plant growth, leading to the death of the plant .
Biochemical Pathways
This compound affects the biochemical pathway of branched-chain amino acid synthesis by inhibiting the ALS enzyme . In addition, studies have identified possible pathways and key genes involved in this compound degradation by certain microbial strains . For instance, the strain Chenggangzhangella methanolivorans CHL1 can degrade this compound through three pathways, including a novel pyrimidine-ring-opening pathway .
Pharmacokinetics
This compound has a high aqueous solubility and is non-volatile . Based on its chemical properties, it is mobile and can be expected to leach to groundwater . . These properties impact the bioavailability of this compound in the environment.
Result of Action
The primary result of this compound’s action is the inhibition of plant growth and cell division, leading to the death of the plant . On a molecular level, it disrupts protein synthesis by inhibiting the ALS enzyme . In terms of environmental impact, this compound residues can be toxic to microorganisms in soil and affect the microbial community structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its high aqueous solubility and mobility mean that it can leach into groundwater, especially in certain soil types . Additionally, it can be moderately persistent in soil systems, which can lead to long-term residual effects . Certain microbes in the soil can degrade this compound, helping to mitigate its environmental impact .
Biochemical Analysis
Biochemical Properties
Chlorimuron-ethyl can be effectively degraded by microbes . In the degradation process, it interacts with various enzymes and proteins. For instance, three genes (atzF, atzD, and cysJ) are involved in this compound degradation by the Chenggangzhangella methanolivorans strain CHL1 .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a herbicide. It can alter the soil microbial community structure and decrease soil enzyme activity
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For example, it binds with enzymes involved in its degradation pathway
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is known to have long-term residual effects in the environment . Information on its stability, degradation, and long-term effects on cellular function is still being studied.
Dosage Effects in Animal Models
The effects of this compound on animal models have not been extensively studied. It is known that its residues can enter the water through runoff and leaching, potentially endangering aquatic organisms .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors during its degradation process
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorimuron-ethyl is synthesized through a multi-step process involving the reaction of 2-chloro-6-methoxypyrimidine with ethyl 2-aminosulfonylbenzoate. The reaction conditions typically involve the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, this compound is produced by reacting 2-chloro-6-methoxypyrimidine with ethyl 2-aminosulfonylbenzoate under controlled conditions. The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Chlorimuron-ethyl undergoes various chemical reactions, including hydrolysis, oxidation, and microbial degradation.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of this compound into its constituent compounds.
Major Products Formed: The major products formed from the degradation of this compound include 2-amino-4-chloro-6-methoxypyrimidine and ethyl 2-sulfamoylbenzoate .
Scientific Research Applications
Chlorimuron-ethyl is extensively used in agricultural research to study its effects on weed control and crop yield. It is also used in environmental studies to understand its impact on soil microbial communities and its degradation pathways . Additionally, this compound is used in bioremediation research to explore its potential for degrading environmental pollutants .
Comparison with Similar Compounds
- Metsulfuron-methyl
- Rimsulfuron
- Thifensulfuron-methyl
Comparison: Chlorimuron-ethyl is unique due to its high efficacy at low application rates and its selectivity for broadleaf weeds. Compared to other sulfonylurea herbicides, this compound has a broader spectrum of weed control and lower toxicity to non-target organisms .
Properties
IUPAC Name |
ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O6S/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWAMPCUPHPTTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O6S | |
Record name | CHLORIMURON ETHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18074 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023955 | |
Record name | Chlorimuron-ethyl | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorimuron ethyl appears as colorless crystals. Used as an herbicide., Colorless or white solid; [HSDB] | |
Record name | CHLORIMURON ETHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18074 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chlorimuron-ethyl | |
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Solubility |
Low solubility in organic solvents., Solubility (ppm): acetone 71,000; acetonitrile 31,000, benzene 8000, methylene chloride 153,000, water (pH 7) 1200, (pH 6.5) 450, (pH 5) 11., In water, 1.20X10+3 mg/L at 25 °C, pH 7 | |
Record name | CHLORIMURON-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.51 at 25 °C | |
Record name | CHLORIMURON-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.0X10-12 mm Hg at 25 °C | |
Record name | CHLORIMURON-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Sulfonylurea class herbicide that inhibits acetolactate synthase, which regulates plant growth., Branched chain amino acid synthesis (ASL or AHAS) inhibitor. Acts by inhibiting biosynthesis of the essential amino acids valine and isoleucine, hence stopping cell division and plant growth. Crop selectivity derives from plant metabolism both by homoglutathione conjugation and by de-esterification., ...Acetolactate synthase /is/ the target enzyme of chlorimuron ethyl. | |
Record name | CHLORIMURON-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from butyl chloride, White solid, Colorless crystals | |
CAS No. |
90982-32-4, 94365-91-0 | |
Record name | CHLORIMURON ETHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18074 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chlorimuron-ethyl | |
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Record name | Chlorimuron-ethyl [ISO] | |
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Record name | Benzoic acid, 2-(((((4-chloro-6-methoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, ethyl ester | |
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Record name | Chlorimuron-ethyl | |
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Record name | Ethyl 2-(4-chloro-6-methoxypyrimidin-2-ylcarbamoylsulfamoyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.992 | |
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Record name | CHLORIMURON-ETHYL | |
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Record name | CHLORIMURON-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |
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Melting Point |
181 °C | |
Record name | CHLORIMURON-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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